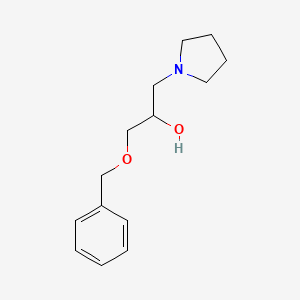![molecular formula C10H13N3O3S B13992982 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide CAS No. 42826-28-8](/img/structure/B13992982.png)
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide typically involves the condensation reaction of 2,2-dimethylpropanamide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[(5-aminothiophen-2-yl)methylideneamino]propanamide
- 2,2-dimethyl-N-[(5-bromothiophen-2-yl)methylideneamino]propanamide
- 2,2-dimethyl-N-[(5-chlorothiophen-2-yl)methylideneamino]propanamide
Uniqueness
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
42826-28-8 |
|---|---|
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O3S/c1-10(2,3)9(14)12-11-6-7-4-5-8(17-7)13(15)16/h4-6H,1-3H3,(H,12,14) |
InChI Key |
PMCDCKNQBMQKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)


![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)




